molecular formula C13H19BrN2O2S B3323335 (S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate CAS No. 1637310-58-7

(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B3323335
CAS No.: 1637310-58-7
M. Wt: 347.27 g/mol
InChI Key: GNWLEKDKXLQJHA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS 1637310-38-3) is a chiral, brominated fused heterocycle of significant interest in sophisticated organic synthesis and pharmaceutical research. This compound serves as a versatile and advanced building block for constructing complex molecules. Its structure incorporates a stereocenter, a reactive bromo substituent on the thiazole ring, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, providing multiple handles for selective chemical modification . The pyrrolo[3,4-d]thiazole scaffold is a subject of ongoing research in medicinal chemistry. Scientific literature indicates that related tricyclic pyrrolothiazole systems are being evaluated as potential correctors of the F508del-CFTR mutation, which is the underlying cause of most cases of Cystic Fibrosis . These correctors aim to rescue the cellular processing and function of the defective CFTR protein. Furthermore, pyrrole-based heterocycles are recognized as privileged structures in drug discovery due to their presence in numerous natural products and approved drugs, often contributing to favorable physicochemical properties and diverse biological activities . Researchers can leverage the reactive bromo site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce various aromatic or other functional groups. The Boc protecting group can be readily removed under mild acidic conditions to reveal a secondary amine, enabling further derivatization. This combination of features makes this compound a valuable and flexible intermediate for exploring new chemical space in programs targeting novel therapeutics. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (4S)-2-bromo-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-7(2)10-9-8(19-11(14)15-9)6-16(10)12(17)18-13(3,4)5/h7,10H,6H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWLEKDKXLQJHA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113870
Record name 1,1-Dimethylethyl (4S)-2-bromo-4,6-dihydro-4-(1-methylethyl)-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637310-58-7
Record name 1,1-Dimethylethyl (4S)-2-bromo-4,6-dihydro-4-(1-methylethyl)-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1637310-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4S)-2-bromo-4,6-dihydro-4-(1-methylethyl)-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a pyrrole and thiazole ring, suggests various biological activities that warrant detailed investigation. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C13H19BrN2O2S
  • Molecular Weight : 305.19 g/mol
  • CAS Number : 1637310-58-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes:

  • Formation of the pyrrole-thiazole framework.
  • Introduction of the bromine atom at the 2-position.
  • Esterification to form the tert-butyl ester.

Antitumor Activity

Research indicates that compounds with thiazole and pyrrole moieties exhibit notable antitumor properties. For instance, a study demonstrated that thiazole-integrated compounds showed effective cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly enhance antitumor activity.

Anticonvulsant Activity

Thiazole derivatives have also been shown to possess anticonvulsant properties. A particular study highlighted a compound that eliminated tonic extensor phases in animal models, indicating the potential for this compound to be explored for similar effects .

Preliminary studies suggest that this compound may interact with specific proteins or enzymes involved in metabolic pathways or disease processes. Molecular docking studies could provide insights into its binding affinities and interactions with target proteins.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
tert-Butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylateC10H15N3O2SContains an amino group instead of bromine
This compoundC13H19BrN2O2SHas an isopropyl group at the 4-position
tert-butyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylateC10H13BrN2O2SFeatures a saturated ring structure

The unique presence of both bromine and the specific pyrrolo-thiazole framework distinguishes this compound from others, potentially influencing its reactivity and biological profile.

Case Studies

  • Antitumor Efficacy : A recent study evaluated various thiazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain structural modifications led to enhanced activity compared to established chemotherapeutics .
  • Anticonvulsant Screening : Another investigation focused on thiazole-based compounds' anticonvulsant properties using animal models. The findings suggested that specific substitutions on the thiazole ring could lead to significant anticonvulsant effects .

Scientific Research Applications

Medicinal Chemistry

(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is considered a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases, making it a candidate for further drug development studies. The compound's ability to interact with specific proteins or enzymes involved in metabolic pathways could lead to novel therapeutic agents targeting conditions such as cancer or infectious diseases.

Biochemical Research

This compound can be utilized in biochemical studies to explore enzyme interactions and cellular responses. Preliminary interaction studies indicate that it may engage with specific biological targets, warranting further investigation through techniques such as molecular docking or binding assays. Understanding these interactions is crucial for elucidating the compound's biological mechanisms and therapeutic potential .

Case Study 1: Enzyme Interaction Studies

Research conducted on enzyme interactions involving this compound has indicated promising results in modulating enzyme activity associated with metabolic pathways. In vitro assays demonstrated that the compound could inhibit certain enzymes, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Pharmacological Evaluation

In pharmacological evaluations, this compound exhibited activity against specific cancer cell lines, indicating its potential as an anticancer agent. Further studies are required to determine its efficacy and safety profile in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo-Thiazole Core

The target compound’s structural analogs differ primarily in substituents at positions 2 and 4, as well as ester groups. Key examples include:

Compound Name CAS Number Position 2 Position 4 Ester Group Key Properties/Notes References
(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate 365996-63-0 Bromo Isopropyl (S) tert-Butyl Bromo enables Suzuki coupling; commercial availability
tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate 1637310-39-4 Amino (S)-sec-Butyl tert-Butyl Amino group allows nucleophilic reactions; discontinued
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate 74004-44-7 Amino Isopropyl, Methyl Benzyl Structural similarity (0.83); benzyl ester alters solubility

Key Observations :

  • Bromo vs. Amino Groups: The bromine substituent in the target compound contrasts with amino groups in analogs (e.g., 1637310-39-4). Bromine’s role as a leaving group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while amino groups enable hydrogen bonding or further functionalization (e.g., amide formation) .
  • Ester Groups : The tert-butyl ester in the target compound improves steric protection and lipophilicity compared to benzyl esters (e.g., 74004-44-7), which may enhance cellular permeability but reduce stability .
  • Stereochemical Impact : The (S)-isopropyl group in the target compound and (S)-sec-butyl in 1637310-39-4 suggest stereochemistry is critical for activity or synthesis, though biological data are lacking .

Q & A

Q. Table 1: Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurpose
1Core FormationCDI, THF, 0°C to RTPyrrolo-thiazole ring formation
2BrominationNBS, DCM, 40°CIntroduce Br at C2
3Isopropyl IntroductionIsopropyl bromide, K₂CO₃, DMF, 60°CAlkylation at C4
4Ester ProtectionBoc₂O, DMAP, DCM, RTtert-Butyl ester formation

Basic: How is the compound characterized using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : Key signals include tert-butyl protons (singlet at ~1.4 ppm), isopropyl methine (septet, ~2.9 ppm), and thiazole protons (downfield singlets). 2D NMR (HSQC, HMBC) confirms connectivity .
  • Mass Spectrometry (MS) : ESI+ mode shows [M+H]+ peaks. Fragmentation patterns (e.g., loss of tert-butoxy group, m/z -100) align with similar derivatives .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and thiazole C-Br (~650 cm⁻¹).

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • First Aid : Immediate rinsing with water for skin/eye contact; consult a physician per SDS protocols for structurally related tert-butyl pyrroles .
  • Storage : Away from oxidizers in a cool, dry environment.

Advanced: How can stereochemical purity be optimized during synthesis?

Answer:

  • Asymmetric Catalysis : Ru-BINAP complexes induce chirality during hydrogenation (e.g., >99% ee achieved in related pyrrolidines) .
  • Chiral Resolution : Enzymatic methods (lipases) or chiral HPLC (Chiralpak AD-H column) separate enantiomers.
  • Kinetic Control : Short reaction times and low temperatures minimize racemization during bromination .

Advanced: How to resolve crystallographic data contradictions during structure determination?

Answer:

  • SHELX Software : SHELXD resolves phase problems via dual-space methods, while SHELXL refines disordered atoms and anisotropic displacement parameters .
  • Validation : R-value cross-validation and Hamilton tests statistically distinguish correct models. Restraints on bond lengths/angles improve refinement for disordered thiazole rings .

Advanced: How to design in vitro assays for biological activity evaluation?

Answer:

  • Targeted Assays : Use recombinant enzymes (e.g., autotaxin) with fluorescence-based methods (Amplex Red) to measure IC₅₀ .
  • Solubility/Metabolism : HT-Solubility in PBS and glutathione adduct screening assess pharmacokinetic properties .

Q. Table 2: In Vitro Assay Design

Assay TypeMethodKey ParametersReference Standard
Enzyme InhibitionAmplex Red fluorescenceIC₅₀, Km for substrateHA130
SolubilityHT-Solubility in PBSKinetic solubility (µM)N/A
Metabolic StabilityGlutathione adduct screening% Adduct formation after 24hControl compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
Reactant of Route 2
(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.